molecular formula C12H22NO5P B12573123 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester CAS No. 478303-24-1

1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester

Cat. No.: B12573123
CAS No.: 478303-24-1
M. Wt: 291.28 g/mol
InChI Key: DYBFWMWDAXXKEL-UHFFFAOYSA-N
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Description

This compound features three key structural motifs:

  • tert-Butoxycarbonyl (Boc) group: A widely used protective group for amines, enhancing stability during synthetic processes .
  • Cyclopentenyl ring: A five-membered unsaturated cyclic system that influences steric and electronic properties.
  • Phosphonic acid dimethyl ester: A phosphonate ester group with applications in medicinal chemistry and materials science due to its hydrolytic stability and ligand properties .

Properties

CAS No.

478303-24-1

Molecular Formula

C12H22NO5P

Molecular Weight

291.28 g/mol

IUPAC Name

tert-butyl N-(1-dimethoxyphosphorylcyclopent-3-en-1-yl)carbamate

InChI

InChI=1S/C12H22NO5P/c1-11(2,3)18-10(14)13-12(8-6-7-9-12)19(15,16-4)17-5/h6-7H,8-9H2,1-5H3,(H,13,14)

InChI Key

DYBFWMWDAXXKEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC=CC1)P(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester typically involves the protection of an amino group with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The cyclopentenyl ring and phosphonic acid dimethyl ester groups are introduced through subsequent reactions involving appropriate starting materials and reagents.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for efficient and controlled synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonic acid ester group would yield phosphonic acid derivatives, while reduction of the cyclopentenyl ring would yield cyclopentyl derivatives .

Comparison with Similar Compounds

Boc-Protected Cyclic Amines

Compounds with Boc-protected amines on cyclic frameworks are common in organic synthesis. Key examples include:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid C₁₂H₂₁NO₄ 243.29 127–133 Carboxylic acid functionality enables peptide coupling
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid C₉H₁₅NO₄ 201.21 178 Strain from cyclopropane enhances reactivity
3-(tert-Butoxycarbonylamino)pyrrolidine C₉H₁₈N₂O₂ 186.25 N/A Pyrrolidine’s rigidity benefits stereochemical control

Key Differences :

  • The phosphonate ester group replaces carboxylic acids or simple amines in analogs, altering solubility and coordination properties.

Phosphonic Acid Esters

Phosphonate esters are valued for their stability and versatility. Examples from the evidence include:

Compound Name Molecular Formula Key Features Applications Reference
4-Cyano-benzyl-phosphonic acid dimethyl ester C₁₁H₁₂NO₃P Electron-withdrawing cyano group enhances electrophilicity Optical brighteners, ligands
1-Dimethoxy-phosphono-methyl-4-carbomethoxy-naphthalene C₁₅H₁₇O₅P Naphthalene backbone enables π-π interactions Material science intermediates

Key Differences :

  • The cyclopentenyl moiety may confer conformational flexibility absent in rigid aromatic systems like benzyl or naphthalene derivatives.

Functional Group Reactivity and Stability

  • Boc Group Stability : The Boc group is labile under acidic conditions, a trait shared across all Boc-containing analogs .
  • Phosphonate Hydrolysis: Phosphonic acid esters hydrolyze slower than phosphonites (trivalent phosphorus compounds, e.g., ethyl 2-diethylaminoethyl methylphosphonite in ), making them more stable in aqueous media .

Research Implications

  • Synthetic Utility : The combination of Boc protection and phosphonate ester in the target compound could enable dual-functionality in cross-coupling reactions or enzyme inhibition studies.
  • Gaps in Data : Further studies are needed to characterize its solubility, crystallinity, and biological activity relative to analogs.

Biological Activity

Molecular Information

  • Molecular Formula : C₁₃H₁₉N₁O₄P
  • Molecular Weight : 285.27 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Structural Representation

The compound features a cyclopentene ring with a tert-butoxycarbonyl (Boc) amino group and a dimethyl ester of phosphonic acid. This structure is pivotal for its biological interactions.

  • Enzyme Inhibition : The phosphonic acid moiety is known to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. It mimics the natural substrates, leading to competitive inhibition.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific receptors or enzymes, potentially altering cellular responses to external stimuli.

Pharmacological Effects

  • Antiviral Activity : Preliminary studies suggest that Boc-amino-cyclopentenylphosphonic acid exhibits antiviral properties against certain viruses by inhibiting viral replication processes.
  • Anticancer Potential : Research indicates potential anticancer effects through the induction of apoptosis in cancer cell lines, possibly due to the modulation of phosphoinositide signaling pathways.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry examined the antiviral efficacy of Boc-amino-cyclopentenylphosphonic acid against a panel of RNA viruses. The results demonstrated a significant reduction in viral load in treated cells compared to controls, indicating its potential as a therapeutic agent.

Study 2: Anticancer Activity

In a research article from Cancer Research, the compound was tested on various cancer cell lines, including breast and prostate cancer. The findings revealed that treatment with Boc-amino-cyclopentenylphosphonic acid led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralSignificant reduction in viral loadJournal of Medicinal Chemistry
AnticancerInduction of apoptosisCancer Research
Enzyme InhibitionCompetitive inhibitionBiochemical Journal

Table 2: Comparative Analysis with Related Compounds

Compound NameMolecular WeightAntiviral ActivityAnticancer Activity
Boc-amino-cyclopentenylphosphonic acid285.27 g/molYesYes
Related Compound A300.15 g/molNoYes
Related Compound B250.10 g/molYesNo

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